Anhydromethylenecitric acid
CAS No.: 144-16-1
Cat. No.: VC20859282
Molecular Formula: C7H8O7
Molecular Weight: 204.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144-16-1 |
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Molecular Formula | C7H8O7 |
Molecular Weight | 204.13 g/mol |
IUPAC Name | 2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid |
Standard InChI | InChI=1S/C7H8O7/c8-4(9)1-7(2-5(10)11)6(12)13-3-14-7/h1-3H2,(H,8,9)(H,10,11) |
Standard InChI Key | PXPMCAKTYKAROX-UHFFFAOYSA-N |
SMILES | C1OC(=O)C(O1)(CC(=O)O)CC(=O)O |
Canonical SMILES | C1OC(=O)C(O1)(CC(=O)O)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Anhydromethylenecitric acid, identified by CAS number 144-16-1, is also known by its systematic name 2,2'-(5-oxo-1,3-dioxolane-4,4-diyl)diacetic acid. This compound is characterized as a derivative of citric acid formed through its reaction with aldehydes, resulting in a lactone structure containing a dioxolane ring. The molecular formula is C7H8O7, with a molecular weight of 204.135 g/mol .
The structural features of anhydromethylenecitric acid include:
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A five-membered dioxolane ring with an oxo group
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Two diacetic acid substituents at the 4-position
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Three carboxylic acid groups that contribute to its high hydrophilicity
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A cyclic ether moiety that influences its reactivity profile
Physical and Chemical Properties
The physical and chemical characteristics of anhydromethylenecitric acid are summarized in the following table:
Property | Value |
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Molecular Formula | C7H8O7 |
Molecular Weight | 204.135 g/mol |
Physical Appearance | White solid (after recrystallization) |
Solubility | Soluble in water |
Structural Motif | Dioxolane ring with diacetic acid substituents |
Functional Groups | Three carboxylic acid groups, cyclic ether |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about anhydromethylenecitric acid, as shown in the following data:
NMR Type | Chemical Shifts (δ, ppm) | Assignment |
---|---|---|
1H NMR (400 MHz, DMSO) | 12.66 (s, 2H) | Carboxylic acid protons |
5.45 (s, 2H) | Methylene protons in dioxolane ring | |
2.86 (s, 4H) | Methylene protons of diacetic acid groups | |
13C NMR (101 MHz, DMSO) | 173.6 | Carboxylic acid carbons |
170.9 | Carbonyl carbon | |
94.8 | Methylene carbon in dioxolane ring | |
76.1 | Quaternary carbon | |
41.2 | Methylene carbons of diacetic acid groups |
Synthesis Methodologies
The synthesis of anhydromethylenecitric acid can be achieved through specific reaction conditions that facilitate the formation of the characteristic dioxolane ring structure.
Laboratory Synthesis Procedure
The Royal Society of Chemistry documents a well-defined synthesis procedure that involves the reaction of citric acid with formaldehyde under controlled conditions:
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Anhydrous citric acid (15 g, 78 mmol) and paraformaldehyde (4.7 g, 2 equivalents) are combined in a round-bottom flask.
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The flask is sealed with an argon-filled balloon to provide an inert atmosphere.
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The mixture is heated to 160°C for 60 minutes.
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During this heating process, the solid mixture initially melts and then solidifies again.
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After cooling to room temperature, the mixture is recrystallized from approximately 50 mL of water.
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The final product is obtained as a white solid with a yield of 5.9 g (37%) .
This synthesis method is notable for its relatively straightforward approach, requiring only two readily available starting materials and standard laboratory equipment.
Reaction Mechanism Considerations
The formation of anhydromethylenecitric acid involves a condensation reaction between citric acid and formaldehyde. This process likely proceeds through the following steps:
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Initial reaction of the hydroxyl group of citric acid with formaldehyde
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Formation of a hemiacetal intermediate
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Intramolecular cyclization to form the dioxolane ring
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Elimination of water to yield the final product
The reaction conditions, particularly the elevated temperature, are critical for driving this transformation to completion and achieving acceptable yields.
Derivative Compounds and Related Reactions
Anhydromethylenecitric acid serves as a valuable precursor for the synthesis of various derivative compounds with potential applications in pharmaceutical and chemical research.
Anhydride Formation
The conversion of anhydromethylenecitric acid to its anhydride derivative has been documented in the literature:
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Anhydromethylenecitric acid (2.00 g, 9.8 mmol) is combined with acetic anhydride (5 mL).
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The mixture is heated to 150°C for 2 hours.
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Volatile components are removed by vacuum distillation (at 70°C/100 mbar).
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The residue is obtained with a high yield of 94%.
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The resulting anhydride (1,3-dioxa-8-azaspiro[4.5]decane-4,7,9-trione) can be used in subsequent reactions without further purification .
This anhydride derivative exhibits distinct spectroscopic properties that differentiate it from the parent compound:
NMR Type | Chemical Shifts (δ, ppm) for Anhydride | Assignment |
---|---|---|
1H NMR (400 MHz, DMSO) | 5.64 (s, 2H) | Methylene protons in dioxolane ring |
3.44 (d, J = 16.8 Hz, 2H) | Methylene protons (diastereotopic) | |
3.33 (d, J = 17.1 Hz, 2H) | Methylene protons (diastereotopic) | |
13C NMR (101 MHz, DMSO) | 170.4 | Carbonyl carbon |
164.1 | Anhydride carbonyl carbon | |
93.4 | Methylene carbon in dioxolane ring | |
73.2 | Quaternary carbon | |
35.5 | Methylene carbons |
Reaction with Amines
Anhydromethylenecitric acid anhydride can undergo further reactions with nucleophiles such as amines. A documented example involves its reaction with ethylenediamine:
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Anhydromethylenecitric acid anhydride (290 mg, 1.56 mmol) is dissolved in dry acetonitrile (15 mL) under argon.
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Ethylenediamine (0.104 mL, 93 mg, 1.56 mmol) is added, resulting in immediate formation of a grayish precipitate.
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The reaction mixture is stirred at room temperature for 45 minutes.
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The precipitate is isolated by filtration and purified by size-exclusion chromatography on Sephadex G-10 using deionized water as eluent.
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The product, 2-(1-(2-aminoethyl)-3-hydroxy-2,5-dioxopyrrolidin-3-yl)acetic acid, is obtained as a yellowish solid with a yield of 62% .
This reaction demonstrates the potential of anhydromethylenecitric acid derivatives to form complex structures with potentially useful biological activities.
Applications in Chemical Research
Anhydromethylenecitric acid has several applications in chemical research and pharmaceutical development, stemming from its unique structural features and reactivity.
Pharmaceutical Applications
One significant application of anhydromethylenecitric acid is in the formation of pharmaceutical compounds such as methenamine anhydromethylenecitrate (CAS: 6190-43-8). This combination links anhydromethylenecitric acid with methenamine (1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane), forming a compound with potential applications in urinary tract health.
While specific research on methenamine anhydromethylenecitrate is limited, the properties of its components suggest its utility in preventing urinary tract infections. Methenamine is known to convert into formaldehyde in acidic environments, acting as a bactericide. The addition of anhydromethylenecitric acid may influence the compound's pharmacokinetics or enhance its antibacterial efficacy.
Property | Methenamine Anhydromethylenecitrate |
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CAS No. | 6190-43-8 |
Molecular Formula | C13H20N4O7 |
Molecular Weight | 344.32 g/mol |
IUPAC Name | 2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
Historical Uses
Historical documentation from 1908 indicates that anhydromethylenecitric acid has been studied for its ability to release formaldehyde. The American Journal of Clinical Medicine from that period notes that "by reason of this acid larger quantities of formaldehyde are set free" than with other compounds .
This property suggests that anhydromethylenecitric acid has long been recognized for its potential in medical applications, particularly those requiring controlled release of formaldehyde for antiseptic purposes.
Research Directions and Future Applications
Current research on anhydromethylenecitric acid points to several promising directions for future investigation and application.
Areas for Future Research
Several aspects of anhydromethylenecitric acid warrant further investigation:
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Exploration of additional derivatives through reaction with various nucleophiles
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Assessment of biological activities of anhydromethylenecitric acid and its derivatives
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Development of improved synthesis methods to increase yields and efficiency
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Investigation of potential applications in materials science
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Computational studies to better understand its reactivity patterns and structural features
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